2-Amino-2-methylsuccinic acid

Description

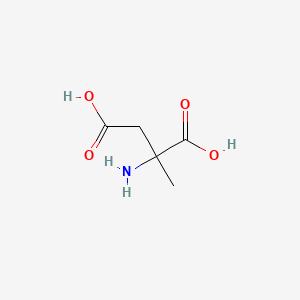

2-Amino-2-methylsuccinic acid (CAS: 2792-66-7), also known as α-methyl-DL-aspartic acid, is a branched-chain amino acid derivative with the molecular formula C₅H₉NO₄ and a molecular weight of 147.13 g/mol . It crystallizes in a zwitterionic form, forming intramolecular N–H⋯O hydrogen bonds that stabilize a six-membered S(6) ring structure. Intermolecular O–H⋯O and N–H⋯O hydrogen bonds further create a three-dimensional framework, as revealed by X-ray crystallography .

This compound acts as a specific inhibitor of argininosuccinate synthetase, an enzyme in the urea cycle, making it valuable in biochemical research . Its stereochemical complexity and hydrogen-bonding network influence its solubility, stability, and reactivity in aqueous and organic solvents.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAYDJFPMMUKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-66-7, 3227-17-6, 866-73-9 | |

| Record name | 2-Methylaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASPARTIC ACID, L-THREO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-153559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W4HTK6W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrogenation of β-Carboxycrotonamide

The earliest documented method for synthesizing 2-amino-2-methylsuccinic acid derivatives involves a two-step process starting with β-carboxycrotonamide. This approach, referenced in J. Amer. Chem. Soc. (1959), begins with the hydrogenation of β-carboxycrotonamide to yield the half-amide of methylsuccinic acid. The reaction typically employs palladium or platinum catalysts under hydrogen gas pressure. Subsequent esterification of the intermediate with alcohols such as methanol or ethanol produces the target ester-amide derivative.

Key Limitations:

-

Low Yields : Isomer separation during hydrolysis reduces overall efficiency.

-

Multi-Stage Complexity : Requires distinct reaction conditions for hydrogenation and esterification, increasing operational costs.

Modern Catalytic Carbonylation Approach

Reaction Mechanism and Conditions

A breakthrough in synthetic efficiency was achieved through catalytic carbonylation, as detailed in patent US4588833A. This one-step method reacts α,β-unsaturated carboxamides (e.g., crotonic acid diethylamide) with carbon monoxide (CO) and nucleophilic agents (e.g., methanol or ammonia) in the presence of cobalt catalysts. Tertiary nitrogen bases, such as triethylamine, enhance reaction kinetics by stabilizing intermediates.

Representative Reaction:

Optimized Parameters:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 90–220°C | 120–190°C |

| Pressure | 50–200 bar | 100–150 bar |

| Catalyst Concentration | 0.01–0.2 mol% | 0.05 mol% |

| Reaction Time | 4–12 hours | 6–8 hours |

Industrial Scalability

The carbonylation method is preferred for large-scale production due to its continuous operation capability and reduced byproduct formation. Autoclave reactors charged with cobalt carbonyl catalysts achieve conversions exceeding 85%, with final products isolated via distillation or crystallization.

Crystallization and Purification

Vapor-Phase Diffusion

Post-synthetic purification of this compound is achieved through vapor-phase diffusion. Rod-like crystals are obtained by equilibrating ethanol-chloroform mixtures, yielding a trans-conformation succinic acid backbone. This method ensures high enantiomeric purity, critical for biochemical applications.

Crystallization Conditions:

| Solvent System | Temperature | Crystal Morphology |

|---|---|---|

| Ethanol-Chloroform (1:1) | 20–25°C | Colorless Rods |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Hydrogenation | 2 | 30–40 | Low | Moderate |

| Catalytic Carbonylation | 1 | 80–90 | High | High |

Industrial Production Techniques

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, producing hydroxylated and fragmented derivatives. Key findings from heterogeneous OH radical oxidation studies of structurally related succinic acids reveal mechanistic parallels :

| Reaction Type | Products Formed | Chemical Formula | Relative Abundance | Conditions |

|---|---|---|---|---|

| Hydroxylation | C₅H₈O₅ (hydroxy derivative) | 148.11 g/mol | 52% | Aqueous phase, OH radicals |

| Fragmentation | C₄H₆O₃ (shorter-chain acid) | 102.09 g/mol | 48% | High OH exposure (1.47 × 10¹² molecule cm⁻³ s) |

Mechanistic Insight:

-

Hydroxylation occurs at the methyl-substituted carbon, forming tertiary alkoxy radicals that undergo further hydrogen abstraction.

-

Fragmentation results from carbon–carbon bond scission, yielding volatile products like 2-ketobutyric acid .

Biochemical Transformations

In metabolic contexts, this compound participates in abnormal tricarboxylic acid (TCA) cycle pathways, particularly in isovaleric acidemia (IVA) :

| Metabolite | Role in TCA Cycle | Enzymatic Interaction | Pathological Impact |

|---|---|---|---|

| Methylcitric acid | Competes with citrate | Inhibits citrate synthase | Disrupts ATP production |

| 2-Methyl-cis-aconitic acid | Binds to isocitrate dehydrogenase | Blocks isocitrate conversion | Reduces NADH synthesis |

| 3-Methylmalic acid | Accumulates in mitochondrial matrix | Impairs malate dehydrogenase | Alters redox balance |

Clinical Relevance:

These metabolites inhibit key TCA cycle enzymes, exacerbating metabolic dysfunction in IVA patients .

Substitution and Functionalization

The amino group enables nucleophilic substitution, while carboxyl groups undergo esterification or acylation. A derivative, R-Fmoc-2-amino-2-methylsuccinic acid-4-tert-butyl ester, exemplifies its utility in synthetic applications :

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Fmoc Protection | Fmoc-Cl, base (e.g., DIEA) | Peptide synthesis intermediates |

| tert-Butyl Esterification | DCC, tert-butanol | Drug candidate design |

Structural Impact:

The zwitterionic nature of the parent compound (intramolecular N–H⋯O hydrogen bonds) enhances stability during reactions .

Thermal Decomposition

Thermogravimetric analysis indicates decomposition above 234°C, releasing CO₂ and NH₃ .

Scientific Research Applications

Biochemical Research

2-Amino-2-methylsuccinic acid serves as a specific inhibitor of argininosuccinate synthase (ASS), an enzyme critical in the urea cycle. This inhibition is particularly valuable in studying metabolic pathways related to nitrogen metabolism and conditions such as hyperammonemia.

Neuroscience

The compound acts as an agonist at glutamate receptors, influencing synaptic transmission and plasticity. This property has led to investigations into its potential therapeutic applications for neurodegenerative diseases and cognitive enhancement.

Pharmaceutical Development

Due to its inhibitory effects on ASS, this compound is being explored for therapeutic applications in treating conditions associated with nitric oxide deficiency, such as certain cardiovascular diseases.

Industrial Applications

In the industry, this compound is utilized in the production of biodegradable polymers and as a precursor in synthesizing various pharmaceuticals.

Case Studies and Research Findings

-

Neuropharmacological Studies:

Research demonstrated that administration of this compound significantly enhanced cognitive function in animal models by increasing glutamate receptor activity, suggesting potential use in cognitive disorders. -

Metabolic Research:

In vitro studies showed that this compound impacts metabolic pathways involving nitrogen metabolism, highlighting its role in conditions related to urea cycle dysfunctions. -

Comparative Analysis with Analog Compounds:

Studies comparing this compound with structurally similar compounds revealed unique interaction profiles with neurotransmitter systems, underscoring its distinct biological effects.

Mechanism of Action

The primary mechanism of action of 2-amino-2-methylsuccinic acid involves the inhibition of argininosuccinate synthase. This enzyme is crucial for the recycling of citrulline to arginine in the urea cycle . By inhibiting this enzyme, the compound affects the production of nitric oxide, a critical signaling molecule in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of 2-amino-2-methylsuccinic acid and their distinguishing features:

Key Research Findings

Crystallography and Hydrogen Bonding

- This compound forms a 3D framework via N–H⋯O and O–H⋯O hydrogen bonds, enhancing thermal stability and influencing its solubility profile .

- In contrast, 2-methylsuccinic acid lacks amino groups, resulting in weaker intermolecular interactions and lower melting points (~130°C vs. 260–280°C decomposition for the amino analog) .

Acidity and Reactivity

- The amino group in this compound introduces basicity (pKa ~9.5 for -NH₂), creating a zwitterionic structure at physiological pH. This contrasts with 2-methylenesuccinic acid, which exhibits stronger acidity (pKa₁ ~3.1, pKa₂ ~4.5) due to electron-withdrawing methylene groups .

- 2-Ethyl-2-methylsuccinic acid shows reduced solubility in water compared to the amino derivative, attributed to hydrophobic ethyl substituents .

Positional Isomerism: 2-Amino-3-methylsuccinic Acid

The positional isomer 2-amino-3-methylsuccinic acid (DL-3-methylaspartic acid) shifts the methyl group to C3, altering hydrogen-bonding patterns and enzyme specificity. This isomer shows distinct metabolic roles, such as interfering with aspartate transcarbamylase in nucleotide synthesis .

Biological Activity

2-Amino-2-methylsuccinic acid (also known as α-methyl-DL-aspartic acid) is a derivative of succinic acid and an important α-amino acid with significant biological activity. This compound is characterized by its unique structural features, which include an amino group and a methyl group on the second carbon atom. Its molecular formula is C₅H₉N₁O₄, and it exists primarily in its S-enantiomeric form, which is biologically active.

The structural configuration of this compound allows it to engage in various biochemical interactions. It has a crystalline structure that supports hydrogen bonding, contributing to its stability and solubility in water. The compound's melting point ranges from 232 to 234 °C, and it exhibits significant binding affinity to glutamate receptors, which play a critical role in synaptic plasticity and neurotransmission .

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation : It acts as an agonist at glutamate receptors, influencing synaptic transmission and plasticity. This property suggests potential therapeutic applications in neurodegenerative diseases and cognitive enhancement .

- Inhibition of Enzymatic Activity : The compound has been identified as a specific inhibitor of argininosuccinate synthase (ASS), a key enzyme in the urea cycle. This inhibition can affect nitrogen metabolism and has implications for metabolic disorders .

- Potential Therapeutic Applications : Research indicates that this compound may have roles in treating conditions such as epilepsy and depression due to its modulatory effects on neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : A study demonstrated that administration of this compound significantly enhanced cognitive function in animal models by increasing glutamate receptor activity, suggesting its potential use in cognitive disorders .

- Metabolic Research : In vitro studies have shown that this compound impacts metabolic pathways involving nitrogen metabolism, highlighting its role in conditions related to urea cycle dysfunctions .

- Comparative Analysis with Analog Compounds : Research comparing this compound with structurally similar compounds (e.g., L-aspartic acid) revealed its unique interaction profiles with neurotransmitter systems, underscoring its distinct biological effects .

Data Table: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₅H₉N₁O₄ | Specific inhibitor of ASS; enhances glutamate receptor activity |

| 2-Amino-3-methylsuccinic acid | C₅H₉N₁O₄ | Contains an additional methyl group; different receptor interactions |

| L-Aspartic Acid | C₄H₇N₁O₄ | Naturally occurring amino acid; lacks methyl substitution |

Q & A

Basic: What experimental approaches are recommended for validating the purity and identity of 2-Amino-2-methylsuccinic acid?

Answer:

- Crystallographic Analysis : X-ray diffraction (XRD) is a gold-standard method. The monoclinic crystal system (space group C2) and unit cell parameters (a = 8.3398 Å, b = 9.6725 Å, c = 8.0671 Å, β = 95.175°) provide a structural fingerprint. Hydrogen bonding patterns (O–H···O and N–H···O) further confirm molecular packing .

- Spectroscopic Validation : While NMR/IR data are not explicitly provided in the evidence, pairing XRD with elemental analysis (C₅H₉NO₄, M = 147.13 g/mol) ensures purity .

- Safety Protocols : Follow MSDS guidelines for handling (e.g., eye/skin rinsing, avoiding inhalation) to prevent contamination during analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data between enantiomers of this compound?

Answer:

- Enantiomeric Separation : Use chiral chromatography or enzymatic resolution to isolate (S)- and (R)-forms. The (S)-enantiomer’s crystal structure (monoclinic C2) provides a reference for stereochemical validation .

- Activity Assay Optimization : Design dose-response curves with controls (e.g., competitive inhibitors) to test specificity. For example, if the compound is an argininosuccinate synthase inhibitor, measure urea cycle intermediates via LC-MS to quantify inhibition .

- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays for functional inhibition) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air; if ingested, rinse mouth but avoid administering fluids to unconscious individuals .

- Storage : Store in a cool, dry environment away from incompatible reagents. The compound is non-hazardous per GHS classification but requires standard lab precautions .

Advanced: How does hydrogen bonding influence the physicochemical properties of this compound?

Answer:

- Crystal Packing : The title compound forms O–H···O (2.612 Å) and N–H···O (2.879 Å) hydrogen bonds, stabilizing its monoclinic lattice. These interactions impact solubility and melting behavior .

- Solubility Modulation : Hydrogen bonding with polar solvents (e.g., water, DMSO) enhances solubility, critical for in vitro assays. Adjust pH to exploit carboxylate/amine protonation states .

Basic: What synthetic routes are documented for this compound?

Answer:

- Strecker Synthesis : React methylsuccinic acid derivatives with ammonia/cyanide, followed by hydrolysis. Validate intermediates via HPLC or TLC .

- Enzymatic Methods : Use transaminases or aspartase analogs to stereoselectively aminate α-keto acids. Monitor reaction progress with UV-Vis (e.g., NADH depletion) .

Advanced: How can researchers optimize crystallization conditions for this compound to obtain high-quality diffraction data?

Answer:

- Solvent Selection : Use ethanol/water mixtures for slow evaporation. The compound crystallizes as colorless rods at 297 K, suitable for CuKα radiation (λ = 1.54178 Å) .

- Data Collection : Perform ψ-scan absorption corrections (Tmin = 0.76, Tmax = 0.81) to refine structure factors (R = 0.034, wR = 0.096) .

Basic: What analytical techniques confirm the absence of isomers or byproducts in synthesized this compound?

Answer:

- Chromatography : Use RP-HPLC with a C18 column and UV detection (210 nm) to separate α- and β-methyl isomers. Compare retention times with standards .

- Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ at m/z 146) confirms molecular weight and detects impurities .

Advanced: How can computational modeling complement experimental studies on this compound?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational spectra (IR) and compare with experimental data.

- Docking Studies : Model interactions with target enzymes (e.g., argininosuccinate synthase) to identify binding motifs and guide mutagenesis experiments .

Table 1: Crystallographic Data for (S)-2-Amino-2-methylsuccinic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (C2) |

| Unit Cell Dimensions | a = 8.3398 Å |

| b = 9.6725 Å | |

| c = 8.0671 Å | |

| β Angle | 95.175° |

| Hydrogen Bonds | O–H···O (2.612 Å) |

| N–H···O (2.879 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.